2-[Bis(2-chloroethyl)amino]ethyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate is a chemical compound that belongs to the class of alkylating agents These compounds are known for their ability to introduce alkyl groups into biologically active molecules, thereby altering their function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)amino]ethyl dodecanoate typically involves the reaction of bis(2-chloroethyl)amine with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce alkyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its ability to modify DNA and proteins.
Medicine: Investigated for its potential use as an antineoplastic agent due to its alkylating properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-chloroethyl)amino]ethyl dodecanoate involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription. The compound targets various molecular pathways, including those involved in cell division and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine: A related compound with similar alkylating properties.
Nitrogen mustards: A class of alkylating agents used in chemotherapy.
Ethylbis(2-chloroethyl)amine: Another alkylating agent with similar chemical structure and properties.
Eigenschaften
CAS-Nummer |
65034-17-5 |
---|---|
Molekularformel |
C18H35Cl2NO2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C18H35Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-18(22)23-17-16-21(14-12-19)15-13-20/h2-17H2,1H3 |
InChI-Schlüssel |
RHXBCBIMSPFFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.